molecular formula C10H12ClNO2 B13485913 Methyl (S)-2-amino-3-(3-chlorophenyl)propanoate

Methyl (S)-2-amino-3-(3-chlorophenyl)propanoate

Cat. No.: B13485913
M. Wt: 213.66 g/mol
InChI Key: HTDYPZMXWSPHDI-VIFPVBQESA-N
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Description

Methyl (S)-2-amino-3-(3-chlorophenyl)propanoate is an organic compound with a molecular formula of C10H12ClNO2. It is a derivative of phenylalanine, an essential amino acid, and contains a chlorophenyl group, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-(3-chlorophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and methylamine.

    Condensation Reaction: The 3-chlorobenzaldehyde undergoes a condensation reaction with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Esterification: The amine is then esterified with methanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated processes ensures consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(3-chlorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Methyl (S)-2-amino-3-(3-chlorophenyl)propanoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(3-chlorophenyl)propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and function.

    Pathways Involved: It may modulate signaling pathways involved in neurotransmission, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-2-amino-3-phenylpropanoate: Lacks the chlorophenyl group, resulting in different chemical properties.

    Methyl (S)-2-amino-3-(4-chlorophenyl)propanoate: The chlorine atom is positioned differently, affecting its reactivity and biological activity.

    Methyl (S)-2-amino-3-(3-bromophenyl)propanoate: Contains a bromine atom instead of chlorine, leading to variations in its chemical behavior.

Uniqueness

Methyl (S)-2-amino-3-(3-chlorophenyl)propanoate is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate

InChI

InChI=1S/C10H12ClNO2/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1

InChI Key

HTDYPZMXWSPHDI-VIFPVBQESA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=CC=C1)Cl)N

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)Cl)N

Origin of Product

United States

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